2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid
Overview
Description
2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid, commonly referred to as TBAT, is an organic compound found in many pharmaceuticals and biotechnological products. TBAT is a versatile compound that can be used in a variety of applications, including synthesis, drug design, and molecular biology.
Scientific Research Applications
Chemical Synthesis and Peptide Modification
The tert-butoxycarbonyl (Boc) group is widely utilized in peptide synthesis for amino protection due to its stability and ease of removal under mild acidic conditions. Research by Bodanszky and Bodanszky (2009) highlights the selective removal of the Boc group, improving synthesis efficiency in the presence of other protective groups. This selectivity is enhanced by dilution with phenols, which also suppresses side reactions, demonstrating the compound's utility in the synthesis of complex peptides (Bodanszky & Bodanszky, 2009).
Solid-Phase Peptide Synthesis
Hammer et al. (2009) explored the use of 3-nitro-4-(N-protected aminomethyl)benzoic acids, protected by Boc, in solid-phase peptide synthesis (SPPS). This approach allows for the synthesis of C-terminal peptide amides under mild conditions, highlighting the compound's role in facilitating the generation of peptide libraries and therapeutics (Hammer, Albericio, Gera, & Bárány, 2009).
Organic Synthesis and Catalysis
The compound serves as a key intermediate in various organic syntheses, including the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, as described by Koseki, Yamada, and Usuki (2011). This work demonstrates its application in generating complex organic molecules, furthering the development of pharmaceuticals and materials science (Koseki, Yamada, & Usuki, 2011).
Peptide Bond Formation and Protection
N-tert-Butoxycarbonylation of amines, as explored by Heydari et al. (2007), showcases an efficient and environmentally friendly method for amine protection. This technique is pivotal in peptide bond formation, ensuring the stability and purity of peptides for therapeutic applications (Heydari, Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Crystallography and Material Science
In the realm of crystallography and magnetism, Baskett and Lahti (2005) investigated 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a derivative of the compound . Their study into its solid-state structure and magnetic properties opens avenues for its application in material science, particularly in the development of novel magnetic materials (Baskett & Lahti, 2005).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-7(10(18)19)5-4-6-8(9)21-13(14,15)16/h4-6H,1-3H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYINHAOLKZFJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150666 | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid | |
CAS RN |
561304-40-3 | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=561304-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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